molecular formula C16H14O3 B8156521 Benzyl 4-formyl-2-methylbenzoate

Benzyl 4-formyl-2-methylbenzoate

Cat. No.: B8156521
M. Wt: 254.28 g/mol
InChI Key: MAHIORRFZKPTKW-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-2-methylbenzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring substituted with a formyl group and a methyl group, with a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-formyl-2-methylbenzoate typically involves the esterification of 4-formyl-2-methylbenzoic acid with benzyl alcohol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-formyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 4-formyl-2-methylbenzoic acid.

    Reduction: Benzyl 4-hydroxymethyl-2-methylbenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl 4-formyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the benzyl ester moiety can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: Similar structure but with a methyl ester instead of a benzyl ester.

    Ethyl 4-formylbenzoate: Similar structure but with an ethyl ester instead of a benzyl ester.

    Propyl 4-formylbenzoate: Similar structure but with a propyl ester instead of a benzyl ester.

Uniqueness

Benzyl 4-formyl-2-methylbenzoate is unique due to the presence of both a formyl group and a benzyl ester, which confer distinct reactivity and potential applications compared to its analogs. The benzyl ester group can provide additional stability and lipophilicity, making it suitable for specific synthetic and biological applications.

Properties

IUPAC Name

benzyl 4-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-12-9-14(10-17)7-8-15(12)16(18)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHIORRFZKPTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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